
1-(4-fluorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-piperidinecarboxamide, also known as FUB-PB22, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. It was first synthesized in 2012 by a group of researchers at Pfizer. FUB-PB22 is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and play a role in the regulation of various physiological processes.
作用机制
1-(4-fluorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-piperidinecarboxamide acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor has been shown to have a wide range of effects on the body, including pain relief, anti-inflammatory effects, and changes in behavior.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic effects, which may be useful in the treatment of chronic pain. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as arthritis. In addition, this compound has been shown to have effects on behavior, including changes in locomotor activity and anxiety-like behavior.
实验室实验的优点和局限性
One advantage of using 1-(4-fluorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-piperidinecarboxamide in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows for precise manipulation of the cannabinoid system and the study of its effects on various physiological processes. However, one limitation of using this compound is its potential for abuse and dependence, which may limit its use in clinical research.
未来方向
There are many possible future directions for research on 1-(4-fluorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-piperidinecarboxamide. One area of interest is the study of its effects on the immune system and inflammation. This compound may have potential as a treatment for inflammatory conditions such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the study of its effects on the brain and behavior, particularly its potential as a treatment for anxiety and depression. Finally, further research is needed to determine the long-term effects of this compound on the body and its potential for abuse and dependence.
合成方法
The synthesis of 1-(4-fluorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-piperidinecarboxamide involves the reaction of 4-fluorobenzoyl chloride with 4-methyl-1,3-thiazol-2-amine to form 4-fluorobenzoyl-4-methyl-1,3-thiazol-2-ylamine. This intermediate is then reacted with piperidine-3-carboxylic acid to form the final product, this compound.
科学研究应用
1-(4-fluorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-piperidinecarboxamide has been used extensively in scientific research to study the role of cannabinoid receptors in various physiological processes. It has been shown to have a high affinity for both CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune function. This compound has also been used to study the effects of synthetic cannabinoids on the brain and behavior.
属性
IUPAC Name |
1-(4-fluorobenzoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c1-11-10-24-17(19-11)20-15(22)13-3-2-8-21(9-13)16(23)12-4-6-14(18)7-5-12/h4-7,10,13H,2-3,8-9H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCFCFGACPUWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B4953324.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(2-methoxy-2-oxoethyl)(methyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4953328.png)
![3-bromo-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4953332.png)
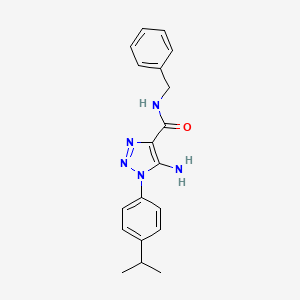
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4953347.png)
![N-methyl-3-(methylthio)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]propanamide](/img/structure/B4953357.png)
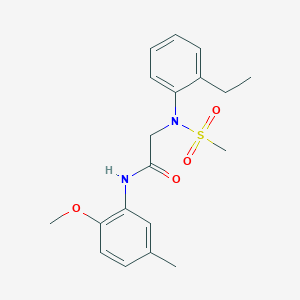
![N-[2-(tert-butylthio)ethyl]-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4953374.png)
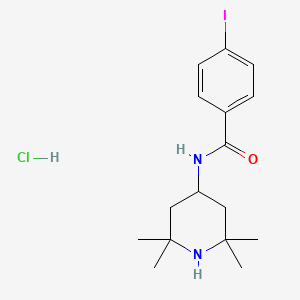
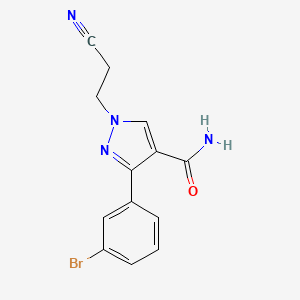

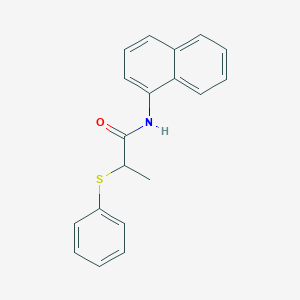
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4953405.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2,4,5-trimethoxybenzyl)-1,3-propanediamine](/img/structure/B4953407.png)
